methyl 2-(cyanosulfanyl)benzoate
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Overview
Description
methyl 2-(cyanosulfanyl)benzoate is an organic compound with the molecular formula C9H7NO2S It is a derivative of benzoic acid where the carboxyl group is esterified with a methyl group and a thiocyanate group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(cyanosulfanyl)benzoate typically involves the esterification of 2-thiocyanatobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
methyl 2-(cyanosulfanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(cyanosulfanyl)benzoate exerts its effects involves its interaction with biological molecules. The thiocyanate group can react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This reactivity makes it useful in studies of enzyme mechanisms and protein engineering.
Comparison with Similar Compounds
- 2-Nitro-5-thiocyanatobenzoic acid
- Methyl 4-amino-2-methoxy-5-thiocyanobenzoate
Comparison: methyl 2-(cyanosulfanyl)benzoate is unique due to its specific ester and thiocyanate functional groups, which confer distinct reactivity and applications compared to similar compounds. For instance, the presence of the ester group makes it more reactive in esterification and hydrolysis reactions, while the thiocyanate group provides unique substitution and oxidation pathways.
Properties
CAS No. |
1879-21-6 |
---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22g/mol |
IUPAC Name |
methyl 2-thiocyanatobenzoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |
InChI Key |
HSBMXOOZAJUDPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SC#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC#N |
Origin of Product |
United States |
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